4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
CAS No.: 2640828-69-7
Cat. No.: VC11849321
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640828-69-7 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H24N2O4/c1-15-12-22-9-6-17(15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3 |
| Standard InChI Key | IHRFQBOQMBLIRQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The molecule comprises three primary subunits:
-
A 2,3-dihydro-1,4-benzodioxine ring system, characterized by a fused bicyclic structure with two oxygen atoms at positions 1 and 4.
-
A piperidine-4-ylmethoxy group linked via a carbonyl bond to the benzodioxine moiety.
-
A 3-methylpyridine substituent attached to the piperidine through an ether linkage.
This arrangement introduces multiple centers of stereoelectronic influence, including the planar aromatic pyridine ring, the conformationally flexible piperidine, and the electron-rich benzodioxine system.
Molecular Formula and Stereochemistry
Synthetic Routes and Reaction Dynamics
Retrosynthetic Analysis
The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine likely involves sequential coupling reactions:
-
Benzodioxine-Piperidine Conjugation: Acylation of piperidine-4-amine with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride forms the central amide bond .
-
Etherification: Nucleophilic substitution between 4-(hydroxymethyl)piperidine and 3-methyl-4-chloropyridine under basic conditions.
Industrial Scalability Challenges
Large-scale production faces hurdles such as:
-
Stereochemical Control: Ensuring enantiopure synthesis of the piperidine intermediate.
-
Oxidation Sensitivity: The benzodioxine moiety is prone to ring-opening under acidic or oxidative conditions .
Physicochemical Properties and Spectral Data
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data for structurally related compounds (e.g., CID 43184611) suggest a CCS of 160–172 Ų for [M+H]<sup>+</sup> adducts . These values correlate with the molecule’s compact conformation in the gas phase.
Table 2: Predicted CCS Values for Analogous Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 263.13902 | 160.9 |
| [M+Na]<sup>+</sup> | 285.12096 | 172.2 |
Solubility and Partitioning
The compound’s logP value (~2.1) predicts moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic and aliphatic hydrocarbon domains.
Hypothesized Biological Interactions
Pharmacophore Mapping
The molecule’s structural features align with known ligands for:
-
Adrenergic Receptors: Piperidine derivatives often exhibit α<sub>2</sub>-adrenergic binding .
-
Serotonin Transporters: Benzodioxine analogs modulate reuptake inhibition.
Metabolic Pathways
Predicted sites of metabolism include:
-
N-Demethylation of the pyridine ring.
-
Oxidative Cleavage of the benzodioxine system by cytochrome P450 enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume